Diazene, bis(2,4-difluorophenyl)-, 1-oxide
Description
Contextualization of Fluorinated Azoxy Compounds within Contemporary Organic Chemistry
Fluorinated organic compounds have garnered substantial attention in contemporary organic chemistry due to the unique properties imparted by the fluorine atom. The high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a molecule's chemical, physical, and biological properties. Azoxy compounds, featuring the -N=N(O)- functional group, are a well-established class of molecules with diverse applications, including as intermediates in organic synthesis and as liquid crystals. mdpi.com The strategic incorporation of fluorine atoms into the aromatic rings of azoxy compounds, as seen in Diazene (B1210634), bis(2,4-difluorophenyl)-, 1-oxide, creates a synergistic combination of properties. This has led to a growing interest in fluorinated azoxy compounds for the development of advanced materials and functional molecules.
Significance of Azoxyarenes Bearing Multiple Fluorine Substitutions in Driving Chemical Innovation
The presence of multiple fluorine substitutions on the aromatic rings of azoxyarenes, such as in the 2,4-difluoro substitution pattern of the title compound, is a key driver of chemical innovation. These fluorine atoms can profoundly alter the electronic and steric properties of the molecule. For instance, the strong electron-withdrawing nature of fluorine can enhance the thermal stability and influence the polarity of the molecule. In the context of materials science, such modifications are crucial for designing liquid crystals with specific dielectric anisotropies and other desirable electro-optical properties. Furthermore, in synthetic chemistry, the fluorine substituents can direct the regioselectivity of further chemical transformations, making these compounds valuable building blocks for more complex molecular architectures. The lower melting points often observed in fluorinated compounds compared to their chlorinated analogs can also be an advantage in certain applications.
Research Objectives and Scope for In-Depth Academic Investigation of Diazene, bis(2,4-difluorophenyl)-, 1-oxide
The unique structural features of this compound warrant a focused and in-depth academic investigation. The primary research objectives for this compound would include:
Development of Efficient Synthetic Methodologies: While general methods for the synthesis of azoxyarenes are known, such as the oxidation of anilines or the reduction of nitroaromatics, the development of a high-yield, selective, and scalable synthesis for this compound is a key objective. mdpi.com This would involve the optimization of reaction conditions using starting materials like 2,4-difluoroaniline (B146603) or 2,4-difluoronitrobenzene.
Thorough Spectroscopic and Structural Characterization: A comprehensive analysis of the compound's structure using modern spectroscopic techniques is essential. This includes Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry, and single-crystal X-ray diffraction to unequivocally confirm its molecular structure and stereochemistry. The ultraviolet-visible spectrum of the 2,4-difluorophenyl analog is expected to show a maximum absorption (λmax) in the 250–300 nm range, which is characteristic of conjugated azoxy systems.
Exploration of Physicochemical Properties: A detailed investigation of its thermal properties, solubility, and electronic characteristics will provide a deeper understanding of its potential applications. Of particular interest is the exploration of its potential liquid crystalline behavior, a known feature of many azoxyarenes.
Investigation of Reactivity and Potential as a Synthetic Intermediate: Understanding the reactivity of the azoxy group and the influence of the difluorophenyl rings is crucial for establishing its utility as a building block in organic synthesis. This would involve studying its behavior in various chemical transformations to create novel and complex molecules.
The scope of this research is to provide a comprehensive scientific profile of this compound, thereby laying the groundwork for its potential application in the development of new materials and chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)-(2,4-difluorophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPAOXCKVYBZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=[N+](C2=C(C=C(C=C2)F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98583-27-8 | |
| Record name | Diazene, bis(2,4-difluorophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098583278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Precursor Chemistry for Diazene, Bis 2,4 Difluorophenyl , 1 Oxide
Established Synthetic Routes to Fluorinated Azoxy Compounds
The construction of the azoxy functional group in fluorinated aromatic systems can be broadly categorized into oxidation-based and reduction-based strategies. Additionally, more advanced protocols utilizing specific reagents have been developed to achieve higher yields and selectivity.
Oxidation-Based Strategies for Azoxyarene Formation
The direct oxidation of fluorinated anilines is a common and direct approach to forming symmetrical azoxyarenes. This method typically involves the use of various oxidizing agents to facilitate the coupling of two aniline (B41778) molecules.
One notable method involves the selenium-mediated oxidation of anilines. For instance, the use of selenium dioxide or sodium seleninate as catalysts in the presence of hydrogen peroxide can selectively yield azoxyarenes. tandfonline.com The reaction mechanism is believed to proceed through the reactivity of Se(IV) active oxidants. tandfonline.com Another approach utilizes heterogeneous catalysts, such as metal oxides, with hydrogen peroxide as the oxidant for the oxidative coupling of anilines. researchgate.net
Recent advancements have also demonstrated that the selective oxidation of anilines to azoxybenzenes can be controlled by adjusting the basicity of the reaction medium. A mild base like sodium fluoride (B91410) (NaF) in the presence of hydrogen peroxide has been shown to favor the formation of azoxybenzene (B3421426), while a stronger base leads to the corresponding nitroaromatic. nih.gov This method offers a metal-free and scalable route to a variety of substituted azoxybenzenes. nih.gov
The general scheme for the oxidation of a fluorinated aniline to the corresponding azoxyarene can be represented as follows:
| Starting Material | Oxidizing Agent/Catalyst | Product |
|---|---|---|
| 2,4-Difluoroaniline (B146603) | H₂O₂ / SeO₂ or Metal Oxide or Base | Diazene (B1210634), bis(2,4-difluorophenyl)-, 1-oxide |
Reduction-Based Approaches, with Emphasis on Nitro Compound Transformation
The reduction of fluorinated nitroarenes is a widely employed and effective strategy for the synthesis of azoxy compounds. This transformation can be achieved using a variety of reducing agents and catalytic systems, offering a high degree of control over the final product.
A common method involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. For example, a bismuth porphyrin metal-organic framework (Bi-MOF) has been shown to catalyze the reduction of nitroarenes to azoxy compounds with NaBH₄ under white light irradiation. thieme-connect.com The electronic effects of substituents on the aromatic ring play a significant role, with electron-withdrawing groups generally facilitating the reduction. mdpi.com
Photocatalytic methods have also emerged as a green and efficient alternative. Supported silver-copper (B78288) alloy nanoparticles (Ag–Cu alloy NPs) have been used to selectively transform nitrobenzene (B124822) to azoxybenzene under visible light irradiation. rsc.org The alloying of copper with silver was found to be crucial for shifting the product selectivity from azobenzene (B91143) to azoxybenzene. rsc.org
Furthermore, photoenzymatic systems have been developed for the selective reduction of nitroarenes to azoxy compounds. researchgate.net These systems often utilize a combination of a photosensitizer, a nitroreductase enzyme, and a hydrogen donor. researchgate.net
| Starting Material | Reducing System | Yield | Reference |
|---|---|---|---|
| Nitroarenes | Potassium Borohydride / PEG-400 in water | Good yields | mdpi.com |
| Nitroarenes | NaBH₄ / Bi-MOF, light irradiation | ≤93% | thieme-connect.com |
| Nitrobenzene | Supported Ag–Cu alloy NPs, visible light | High selectivity | rsc.org |
Advanced Synthetic Protocols Employing Specific Reagents (e.g., Nitroso Compounds and Iminoiodinanes)
More sophisticated methods for the synthesis of azoxyarenes, particularly unsymmetrical ones, involve the use of specific reactive intermediates like nitroso compounds. The condensation of a nitrosoarene with a hydroxylamine (B1172632) is a classic route to azoxy compounds.
A modern approach involves the copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes. researchgate.net This method provides access to a diverse range of unsymmetrical azoxybenzenes under mild reaction conditions using oxygen as the oxidant. researchgate.net
Another innovative strategy utilizes the reaction of nitroso arenes with iminoiodinanes under visible light irradiation. researchgate.net This process generates a triplet nitrene that is trapped by the nitroso arene to form sulfonyl-protected azoxy compounds. researchgate.net
The synthesis of nitrosoarenes themselves, which are key precursors in these advanced methods, has also been a subject of study. They can be prepared through the oxidation of anilines or the reduction of nitro compounds. nih.govnih.gov
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving desired product selectivity. Research in this area has focused on identifying key intermediates and the role of catalysts.
Elucidation of Reaction Intermediates in Azoxyarene Synthesis
The formation of the azoxy bond is generally believed to proceed through the condensation of a nitroso intermediate and a hydroxylamine intermediate. In the oxidation of anilines, the aniline is first oxidized to a hydroxylamine, which is then further oxidized to a nitroso compound. nih.gov These two intermediates then condense to form the azoxyarene. nih.gov
Recent studies on the biosynthesis of azoxymycins have shed light on the enzymatic mechanism of azoxy bond formation. A non-heme diiron N-oxygenase was found to catalyze the four-electron oxidation of an amine to a nitroso product. nih.gov This is followed by a non-enzymatic radical coupling mechanism to form the azoxy bond. nih.gov
Role of Catalytic Systems and Optimized Reaction Conditions in Yield and Selectivity
Catalysts play a pivotal role in directing the reaction towards the desired azoxy product and away from over-oxidation or over-reduction products like nitro or azo compounds, respectively.
In oxidation reactions, the choice of catalyst can determine the final product. For example, in selenium-mediated oxidations, selenium dioxide leads to azoxyarenes, while diphenyl diselenide yields nitroarenes. tandfonline.com The reaction conditions, such as the basicity of the medium, can also be tuned to control selectivity. nih.gov
In reduction reactions, the catalyst composition and reaction conditions are equally important. For instance, in the photocatalytic reduction using Ag–Cu alloy nanoparticles, the ratio of silver to copper was found to be a critical factor in achieving high selectivity for the azoxy compound. rsc.org Similarly, in enzymatic reductions, the reaction conditions can be adjusted to favor the formation of azoxy, azo, or amino compounds. researchgate.net
The development of bifunctional catalysts that can facilitate multiple steps in the reaction sequence is an active area of research. These catalysts can enhance the efficiency and selectivity of azoxyarene synthesis by bringing the reactive intermediates into close proximity. researchgate.net
Photochemical Activation in Azoxy Compound Synthesis
The synthesis of azoxy compounds, a class of molecules with significant applications ranging from materials science to pharmaceuticals, has increasingly benefited from photochemical methods. rhhz.net These approaches offer mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods. rhhz.netacs.org Photochemical activation in this context typically involves the use of visible light to initiate reactions, often proceeding efficiently without the need for photocatalysts or additives. rhhz.net
A prominent photochemical strategy for synthesizing unsymmetrical azoxy compounds involves the generation of a triplet nitrene from iminoiodinanes under visible light irradiation. researchgate.net This highly reactive intermediate is then trapped by nitroso arenes to form sulfonyl-protected azoxy compounds. rhhz.netresearchgate.net This method is noted for its good substrate scope and tolerance of various functional groups. researchgate.net The sulfonyl-protected products can further serve as radical precursors, enabling the transfer of the entire azoxy group for subsequent functionalization reactions, such as the C(sp³)–H functionalization of ethers. rhhz.netresearchgate.net
Mechanistic studies suggest that under visible light, the N-S bond in sulfonyl-protected azoxy compounds can undergo homolytic cleavage, leading to the formation of diradical intermediates that drive the reaction. rhhz.net The phototransformation of azoxy compounds can also proceed through several other pathways, including photo-isomerization (E→Z), cleavage of double bonds within the molecule, and photohydrolytic ether cleavage, depending on the specific molecular structure and reaction environment. nih.gov The application of light to induce these transformations represents a more environmentally sustainable alternative to classical methods, which often rely on hazardous reagents or harsh conditions. rhhz.netnih.gov
Comparative Synthesis of Structural Analogs with Diverse Fluorination Patterns
The synthesis of fluorinated azoxybenzenes, including structural analogs of Diazene, bis(2,4-difluorophenyl)-, 1-oxide, is of significant interest due to the unique electronic properties imparted by fluorine atoms. ontosight.ai These properties can influence the compound's stability, reactivity, and potential applications. Traditional synthetic routes to these compounds often involve the reductive dimerization of nitrosobenzenes or the oxidation of anilines. nih.govresearchgate.netnih.gov
One common and environmentally friendly approach utilizes a one-pot procedure where nitrosobenzene (B162901) derivatives are generated in situ from the corresponding anilines using an oxidant like oxone. nih.gov This is followed by a reductive dimerization step. For instance, the synthesis of various azoxybenzenes with different substituents has been achieved using N,N-Diisopropylethylamine (DIPEA) as a cost-effective catalyst in water, a green solvent. nih.gov This method has been successfully applied to produce azoxybenzenes with fluorine, chlorine, and bromine substituents at various positions on the phenyl rings. nih.gov
The synthesis of (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide, a structural analog of the target compound, typically involves the oxidative coupling of 4-fluoroaniline (B128567) derivatives. This can also be achieved by reacting 4-fluoroaniline with nitrous acid to form a diazonium salt, which then reacts with another equivalent of 4-fluoroaniline.
The table below compares the synthesis of several fluorinated azoxybenzene analogs.
| Compound Name | Precursors | General Method |
|---|---|---|
| (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide | 4-fluoroaniline | Oxidative coupling / Dimerization of in situ generated nitroso compound |
| (Z)-1,2-Bis(2,4-difluorophenyl)diazene 1-Oxide | 2,4-difluoroaniline | Oxidation of aniline followed by reductive dimerization |
| (Z)-1,2-Bis(2,3,4-trifluorophenyl)diazene 1-Oxide | 2,3,4-trifluoroaniline | Oxidation of aniline followed by reductive dimerization |
Analysis of Synthetic Efficacies and Challenges across Derivatives
The efficiency of synthesizing fluorinated azoxybenzenes can vary significantly depending on the substitution pattern and the chosen synthetic route. The use of DIPEA as a catalyst for the reductive dimerization of nitrosobenzenes has demonstrated high yields for many derivatives. nih.gov For example, nitrosobenzenes with fluorine substituents at different positions generally result in their corresponding azoxybenzenes in high yields, ranging from 84% to 91%. nih.gov
However, challenges can arise with increased fluorination or specific substitution patterns. A notable example is the synthesis of the azoxybenzene derived from 1,2,3-trifluoro-4-nitrosobenzene, which resulted in a comparatively lower yield of 68%. nih.gov This suggests that the electronic effects and steric hindrance from multiple fluorine atoms can impact the reaction's efficiency.
Another challenge in azoxybenzene synthesis is the potential formation of azo compounds as significant byproducts, which can complicate the purification and isolation of the desired azoxy product. mdpi.com The choice of reducing agent and reaction conditions is critical to selectively favor the formation of the azoxy linkage over the azo linkage. While methods like catalytic hydrogenation are available, they may not be suitable for substrates containing other reducible functional groups. mdpi.com
The table below presents a summary of reported yields for the synthesis of various fluorinated azoxybenzene derivatives via the reductive dimerization of the corresponding nitrosobenzenes.
| Compound Name | Reported Yield | Observed Challenges |
|---|---|---|
| (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide | High (e.g., 91%) | Minimal, high selectivity reported |
| (Z)-1,2-Bis(2-fluorophenyl)diazene 1-Oxide | High (e.g., 84%) | Potential for steric hindrance effects |
| (Z)-1,2-Bis(2,3,4-trifluorophenyl)diazene 1-Oxide | Moderate (e.g., 68%) | Reduced yield likely due to electronic effects of multiple F atoms |
Advanced Spectroscopic and Crystallographic Characterization of Diazene, Bis 2,4 Difluorophenyl , 1 Oxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of "Diazene, bis(2,4-difluorophenyl)-, 1-oxide". The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the molecular connectivity and the electronic environment of the aromatic rings. While specific experimental data for this compound is not extensively published, a detailed projection of its spectral characteristics can be made based on well-established principles and data from closely related fluorinated azoxybenzene (B3421426) analogues.
The ¹H NMR spectrum is expected to provide key information about the protons on the two 2,4-difluorophenyl rings. Due to the asymmetry of the azoxy group, the two aromatic rings are chemically non-equivalent. Consequently, the protons on each ring will exhibit distinct signals.
For each 2,4-difluorophenyl ring, three aromatic protons are present. The substitution pattern leads to a complex spin-spin coupling environment, with couplings observed between protons (H-H coupling) and between protons and fluorine atoms (H-F coupling). The signals for the protons are anticipated to appear as complex multiplets, likely in the range of 7.0 to 8.5 ppm, a region typical for protons on electron-deficient aromatic rings.
Expected ¹H NMR Spectral Data:
H-3/H-3' : The proton positioned between the two fluorine atoms is expected to show coupling to H-5 and H-6 on the same ring, as well as to the fluorine at C-2 and C-4. This would likely result in a complex multiplet or a triplet of doublets.
H-5/H-5' : This proton will couple to H-3 and H-6, and to the fluorine at C-4, resulting in a distinct multiplet.
H-6/H-6' : The proton adjacent to the azoxy linkage is expected to be the most deshielded due to the electron-withdrawing nature of the N=N(O) group. It would couple to H-3 and H-5, and potentially show a long-range coupling to the fluorine at C-2, appearing as a complex multiplet.
The data from a similar compound, (Z)-1,2-Bis(2,3,4-trifluorophenyl)diazene 1-Oxide, shows aromatic proton signals in the range of δ 7.04–8.33 ppm, which supports the predicted chemical shift region for the title compound.
Table 1: Predicted ¹H NMR Chemical Shift Ranges and Multiplicities
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |
|---|---|---|---|
| H-3, H-3' | 7.00 - 7.40 | Multiplet (m) | ³JHH, ³JHF, ⁴JHF |
| H-5, H-5' | 7.20 - 7.60 | Multiplet (m) | ³JHH, ⁴JHH, ³JHF |
| H-6, H-6' | 8.00 - 8.50 | Multiplet (m) | ³JHH, ⁴JHH, ⁴JHF |
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Given the asymmetry of the azoxy bridge, all 12 aromatic carbons are expected to be chemically distinct, leading to 12 separate signals. A key feature of the spectrum will be the large coupling constants between carbon and fluorine atoms (¹JCF, ²JCF, etc.), which are invaluable for signal assignment.
Carbons bonded to Fluorine (C-2, C-4, C-2', C-4') : These carbons will appear as doublets with large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz. Their chemical shifts are expected to be significantly downfield, in the region of 160-170 ppm.
Carbons bonded to Nitrogen (C-1, C-1') : These carbons are also expected to be downfield due to the direct attachment to the electron-withdrawing azoxy group.
Other Aromatic Carbons : The remaining six carbons (C-3, C-5, C-6 and C-3', C-5', C-6') will exhibit smaller C-F couplings and appear in the typical aromatic region of 110-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges and Key Couplings
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2, C-4, C-2', C-4' | 160 - 170 | Doublet (d) | ¹JCF ≈ 250 |
| C-1, C-1' | 145 - 155 | Triplet or Doublet of Doublets (t or dd) | ²JCF, ⁴JCF |
| C-3, C-5, C-6, C-3', C-5', C-6' | 110 - 140 | Doublet or Multiplet (d or m) | ²JCF, ³JCF |
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms. nih.gov For "this compound", four distinct fluorine signals are expected due to the molecular asymmetry. The chemical shifts are highly sensitive to the electronic environment. biophysics.org
The signals for the fluorine atoms at the C-2/C-2' and C-4/C-4' positions will be distinct. These signals will appear as complex multiplets due to coupling with aromatic protons. For instance, the fluorine at C-4 will couple with H-3 and H-5, while the fluorine at C-2 will couple with H-3 and potentially H-6. The typical chemical shift range for aryl fluorides is between -100 and -130 ppm relative to CFCl₃. colorado.edu The characteristic splitting patterns observed in the NMR spectra of fluorinated compounds arise from the coupling of the ¹⁹F nucleus with ¹H or ¹³C nuclei. sepscience.com
Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint. ksu.edu.sa For the title compound, these methods are crucial for identifying the azoxy group and analyzing the effects of the difluoro-aromatic substituents.
The azoxy group, -N=N(O)-, has characteristic vibrational modes that can be used for its identification. The key vibrations are the N=N stretching and the N-O stretching modes.
N=N Stretch : The stretching vibration of the N=N double bond in azoxy compounds is typically observed in the 1400-1500 cm⁻¹ region. This band is often strong in the Raman spectrum. For the parent molecule, azoxybenzene, this mode is found around 1440-1460 cm⁻¹.
N-O Stretch : The N-O stretching vibration is expected to appear in the 1250-1350 cm⁻¹ region. This absorption is typically strong and readily observable in the IR spectrum.
Other vibrations, such as C-N stretching modes, will also be present, often coupled with aromatic ring vibrations.
Table 3: Predicted Characteristic Vibrational Frequencies for the Azoxy Group
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N=N Stretch | 1400 - 1500 | Medium | Strong |
| N-O Stretch | 1250 - 1350 | Strong | Medium |
The substitution of hydrogen with fluorine atoms on the aromatic rings has a significant impact on the vibrational spectrum. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect, which alters the electron density distribution and bond strengths within the molecule. nih.govacs.orgresearchgate.net
C-F Stretching Modes : The C-F stretching vibrations are a hallmark of fluorinated aromatic compounds. These modes give rise to very strong absorption bands in the IR spectrum, typically appearing in the 1100-1300 cm⁻¹ region. The presence of multiple strong bands in this region would be a clear indicator of the 2,4-difluoro substitution pattern.
Aromatic Ring Modes : The vibrational frequencies of the phenyl rings (C-C stretching, C-H bending) are also affected. The strong inductive effect of fluorine can cause shifts in the positions and changes in the intensities of these bands compared to unsubstituted azoxybenzene. researchgate.net Fluorine substitution can lead to a wide variation in the electric dipole and quadrupole moments of the aromatic molecules, influencing their spectroscopic properties. rsc.org
Azoxy Group Frequencies : The electron-withdrawing nature of the 2,4-difluorophenyl groups is expected to influence the N=N(O) moiety. By pulling electron density away from the azoxy group, the N=N and N-O bond orders may be slightly altered, potentially shifting their characteristic stretching frequencies to higher wavenumbers compared to electron-rich or unsubstituted analogues.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for the determination of the precise molecular weight and for obtaining structural information through the analysis of fragmentation patterns of a compound. For Diazene (B1210634), bis(2,4-difluorophenyl)-, 1-oxide, the calculated monoisotopic mass is 270.041626 atomic mass units (amu), corresponding to its molecular formula C₁₂H₆F₄N₂O.
While specific, detailed experimental mass spectra and fragmentation analyses for this compound are not extensively available in the public domain, the general fragmentation behavior of aromatic azoxy compounds under electron ionization (EI) can be described. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight. Subsequent fragmentation pathways for related azoxybenzenes often involve the cleavage of the N-O and N-N bonds. Common fragments would include ions corresponding to the fluorinated phenyl diazenylium cation, the fluorinated phenyl cation, and other smaller fragments resulting from the decomposition of the aromatic rings.
A hypothetical fragmentation analysis based on the structure of this compound is presented in the table below. It is important to note that these are predicted fragments and their relative abundances would need to be confirmed by experimental data.
| Fragment Ion (m/z) | Proposed Structure/Formula | Significance |
| 270.04 | [C₁₂H₆F₄N₂O]⁺ | Molecular Ion (M⁺) |
| 254.04 | [C₁₂H₆F₄N₂]⁺ | Loss of oxygen atom |
| 141.02 | [C₆H₃F₂N₂]⁺ | Cleavage of the N-N bond |
| 113.02 | [C₆H₃F₂]⁺ | Fluorinated phenyl cation |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its specific solid-state structure, including precise bond parameters and crystal packing motifs, cannot be provided at this time. However, based on studies of structurally similar fluorinated azobenzenes and other aromatic compounds, certain structural features and intermolecular interactions can be anticipated.
Intermolecular Interactions and Crystal Packing Motifs (e.g., F…F Interactions)
In the crystalline state, the packing of this compound molecules would be governed by a variety of non-covalent intermolecular interactions. The presence of highly electronegative fluorine atoms on the phenyl rings is expected to play a significant role in the crystal packing.
π-π stacking: The aromatic nature of the difluorophenyl rings could lead to stacking interactions between adjacent molecules.
C-H…F hydrogen bonds: Weak hydrogen bonds between the aromatic C-H groups and the fluorine atoms of neighboring molecules could further stabilize the crystal lattice.
C-H…O hydrogen bonds: The oxygen atom of the azoxy group can act as a hydrogen bond acceptor for aromatic C-H donors.
The interplay of these various intermolecular forces would dictate the final, three-dimensional arrangement of the molecules in the solid state. A summary of expected crystallographic parameters and interactions is provided below, based on general knowledge of similar compounds.
| Parameter | Expected Observation |
| Crystal System | Likely to be monoclinic or orthorhombic |
| Molecular Conformation | Predominantly planar with potential for slight torsion |
| Key Intermolecular Interactions | F…F contacts, π-π stacking, C-H…F and C-H…O hydrogen bonds |
Theoretical and Computational Chemistry Studies of Diazene, Bis 2,4 Difluorophenyl , 1 Oxide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For "Diazene, bis(2,4-difluorophenyl)-, 1-oxide," DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature.
For "this compound," the HOMO is expected to be localized primarily on the azoxy moiety and the phenyl rings, indicating these as the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the same aromatic system, highlighting the sites for potential nucleophilic attack. The fluorine substituents, being highly electronegative, are expected to lower the energies of both the HOMO and LUMO compared to non-fluorinated azoxybenzene (B3421426).
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the opposite. Computational studies on analogous aromatic compounds suggest that the HOMO-LUMO gap for "this compound" would be in a range that indicates a stable but reactive molecule.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -1.5 to -2.5 | Azoxy group and difluorophenyl rings |
| HOMO | -6.0 to -7.0 | Azoxy group and difluorophenyl rings |
| Energy Gap (ΔE) | 4.0 to 5.0 | - |
Note: The values in Table 1 are representative and based on DFT calculations of structurally similar aromatic azo compounds. Specific experimental or calculated values for the title compound are not available in the public domain.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For "this compound," the MEP surface is expected to show a region of high negative potential around the oxygen atom of the N-oxide group, making it a primary site for interaction with electrophiles and for hydrogen bonding. The fluorine atoms, due to their high electronegativity, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the phenyl rings would exhibit a positive potential. This detailed charge distribution map is crucial for understanding intermolecular interactions and predicting the regioselectivity of reactions.
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| N-Oxide Oxygen | Highly Negative | Site for electrophilic attack and hydrogen bond acceptance |
| Fluorine Atoms | Negative | Influence on intermolecular interactions |
| Aromatic Hydrogens | Positive | Potential sites for weak intermolecular interactions |
| Phenyl Ring Carbons | Neutral to Slightly Negative | Contributes to overall aromatic interactions |
DFT calculations are not limited to static molecular properties; they can also be employed to map out the energetic landscape of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.
For "this compound," one could hypothetically model its reduction to the corresponding diazene or its further oxidation. DFT calculations would be able to predict the most favorable reaction pathways by comparing the activation barriers of different potential mechanisms. This predictive power is invaluable for designing new synthetic routes and understanding reaction mechanisms.
Mechanistic Insights Derived from Computational Modeling
Computational modeling, particularly DFT, provides a powerful lens through which to view and understand the intricate details of chemical reaction mechanisms. For "this compound," these methods can illuminate the complex electronic reorganizations that occur during redox processes and radical-mediated reactions.
The diazene oxide (azoxy) moiety is redox-active, capable of both accepting and donating electrons. Computational studies on related azoxybenzene compounds have shown that they can undergo a one-electron reduction to form a radical anion and a one-electron oxidation to yield a radical cation.
DFT calculations can model these redox events by determining the electron affinities and ionization potentials of the molecule. The distribution of the spin density in the resulting radical ions can also be calculated, revealing how the unpaired electron is delocalized over the molecular framework. For "this compound," it is expected that the spin density in the radical cation would be delocalized over the N=N(O) core and the two difluorophenyl rings, with significant contributions from the nitrogen atoms.
Single-Electron Transfer (SET) processes are fundamental to many chemical and biological reactions. The formation of a radical cation from "this compound" through an SET process would initiate a cascade of potential radical reactions. The stability and reactivity of this radical cation are critical determinants of the subsequent reaction pathways.
Computational modeling can be used to investigate the fate of this radical cation. For instance, the energetic barriers for potential follow-up reactions, such as dimerization or reaction with a nucleophile, can be calculated. The presence of the electron-withdrawing difluorophenyl groups is likely to influence the stability and reactivity of the radical cation compared to unsubstituted azoxybenzene. DFT studies on similar radical cations have shown that the nature and position of substituents on the phenyl rings have a profound impact on their electronic structure and stability.
Quantum Chemical Analysis of Fluorine Atoms' Influence on Reactivity Parameters
Fluorine is the most electronegative element, and its presence leads to strong inductive electron withdrawal (-I effect) from the phenyl rings. This effect reduces the electron density of the aromatic system and the adjacent azoxy bridge. Computational models, such as those based on Density Functional Theory (DFT), can quantify this redistribution of electron density. Parameters like molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis are employed to visualize and quantify the electron-deficient regions created by the fluorine atoms. These analyses consistently show a significant polarization of the C-F bonds, which in turn influences the entire π-electron system of the molecule.
Quantification of Electron-Withdrawing Effects of Difluorophenyl Groups
The electron-withdrawing nature of the 2,4-difluorophenyl groups in "this compound" can be quantified using various computational descriptors. One common approach is the calculation of the Hammett constants (σ) for the substituted phenyl rings. While Hammett constants are empirical, they can be estimated through computational methods by calculating the charge distribution in a series of substituted benzoic acids or similar reference compounds. For the 2,4-difluorophenyl group, the calculated σ values would reflect a strong electron-withdrawing character.
Another important set of parameters derived from quantum chemical calculations are the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of strong electron-withdrawing groups like the difluorophenyl moieties is expected to lower the energies of both HOMO and LUMO. A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack, as it is more energetically favorable for the molecule to accept electrons. Conversely, a lower HOMO energy suggests a higher ionization potential, making the molecule less prone to oxidation.
The magnitude of these effects can be presented in a comparative data table, illustrating the impact of fluorine substitution on the electronic properties of the parent azoxybenzene molecule.
Table 1: Calculated Electronic Properties of Azoxybenzene and its Fluorinated Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Azoxybenzene | -6.25 | -1.75 | 4.50 | 1.68 |
| Diazene, bis(4-fluorophenyl)-, 1-oxide | -6.40 | -1.90 | 4.50 | 0.50 |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends from computational analysis.
Computational Assessment of Acidity/Basicity Modulation by Fluorine Substitution
The acidity and basicity of a molecule are fundamentally linked to its electronic structure. In the case of "this compound," the primary basic center is the oxygen atom of the N-oxide group, which possesses lone pairs of electrons available for protonation. The electron-withdrawing fluorine atoms significantly influence the basicity of this oxygen.
By pulling electron density away from the azoxy bridge and towards the phenyl rings, the fluorine atoms decrease the electron density on the N-oxide oxygen. This reduction in electron density makes the lone pairs on the oxygen less available to accept a proton, thereby decreasing the basicity of the molecule. Computationally, the basicity can be assessed by calculating the proton affinity (PA) of the molecule, which is the negative of the enthalpy change for the gas-phase protonation reaction. A lower calculated proton affinity for "this compound" compared to unsubstituted azoxybenzene would provide a quantitative measure of this effect.
Furthermore, the acidity of the aromatic protons on the phenyl rings can also be modulated. The strong inductive effect of the fluorine atoms makes the ring protons more electron-deficient and therefore more acidic. This can be quantified by calculating the pKa values using theoretical methods. These calculations often involve thermodynamic cycles and solvation models to simulate the deprotonation process in a solvent.
The results of such computational assessments can be summarized in a data table comparing the calculated acidity and basicity parameters with related compounds.
Table 2: Calculated Acidity and Basicity Parameters
| Compound | Proton Affinity (kcal/mol) | Calculated pKa (aromatic C-H) |
|---|---|---|
| Azoxybenzene | 210 | 42 |
| Diazene, bis(4-fluorophenyl)-, 1-oxide | 205 | 40 |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the expected trends from computational analysis.
Reactive Transformations and Chemical Derivatization of Diazene, Bis 2,4 Difluorophenyl , 1 Oxide
Oxidation Reactions of the Azoxy Moiety to Higher Oxidation States
The azoxy group in Diazene (B1210634), bis(2,4-difluorophenyl)-, 1-oxide represents an intermediate oxidation state of the nitrogen-nitrogen bond, situated between the azo and nitro functionalities. Consequently, it can be further oxidized to yield nitroaromatic compounds. This transformation is typically achieved using strong oxidizing agents.
Recent research has demonstrated the selective oxidation of anilines to either azoxybenzenes or nitrobenzenes by carefully controlling the reaction conditions, particularly the choice of base. researchgate.net While this study focuses on the synthesis of azoxy compounds, it underscores the possibility of their subsequent oxidation to nitro derivatives. The oxidation of the azoxy moiety in Diazene, bis(2,4-difluorophenyl)-, 1-oxide would likely proceed through the cleavage of the N=N bond and oxidation of the resulting fragments to nitro groups. Common oxidizing agents that could be employed for this purpose include potassium permanganate (B83412) or hydrogen peroxide. The expected products of such an oxidation would be 1,3-difluoro-2-nitrobenzene.
Table 1: Potential Oxidation Reactions and Products
| Starting Material | Oxidizing Agent | Potential Product |
|---|---|---|
| This compound | Potassium permanganate (KMnO4) | 1,3-difluoro-2-nitrobenzene |
It is important to note that the reaction conditions would need to be carefully optimized to achieve a high yield of the desired nitro product and to avoid unwanted side reactions. The electron-withdrawing fluorine atoms on the phenyl rings may influence the reactivity of the azoxy group towards oxidation.
Reduction Reactions Leading to Diverse Nitrogen-Containing Derivatives
The azoxy group of this compound can be readily reduced to afford a variety of nitrogen-containing compounds, including azo and hydrazo derivatives, as well as aromatic amines. The specific product obtained depends on the reducing agent and the reaction conditions employed.
The partial reduction of the azoxy moiety leads to the formation of the corresponding azo compound, (E)-1,2-bis(2,4-difluorophenyl)diazene. This transformation involves the removal of the oxygen atom from the azoxy group. Further reduction of the azo compound yields the hydrazo derivative, 1,2-bis(2,4-difluorophenyl)hydrazine. organic-chemistry.org More vigorous reduction conditions can lead to the complete cleavage of the nitrogen-nitrogen bond, resulting in the formation of 2,4-difluoroaniline (B146603). nih.gov
A variety of reducing agents can be employed for these transformations. For the reduction of azo compounds to hydrazo compounds, reagents such as sodium dithionite (B78146) have been used. organic-chemistry.org Catalytic hydrogenation using catalysts like Raney nickel in the presence of hydrazine (B178648) hydrate (B1144303) is also an effective method for the reduction of azo compounds. dergipark.org.tr For the complete reduction to amines, systems like iron powder in the presence of an acid or catalytic transfer hydrogenation are commonly used. organic-chemistry.org
Table 2: Reduction Products of this compound
| Product | Requisite Transformation |
|---|---|
| (E)-1,2-bis(2,4-difluorophenyl)diazene | Partial reduction (deoxygenation) |
| 1,2-bis(2,4-difluorophenyl)hydrazine | Full reduction of the N=N bond |
Electrophilic and Nucleophilic Substitution Reactions on the Fluorinated Phenyl Rings
The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions. The fluorine atoms and the azoxy group significantly influence the regioselectivity and reactivity of these transformations.
Electrophilic Aromatic Substitution: The azoxy group is generally considered to be a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta-position relative to the point of attachment of the azoxy group. However, the fluorine atoms are ortho, para-directing, yet deactivating. The interplay of these directing effects can lead to complex product mixtures. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl rings. youtube.com
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms on each phenyl ring activates the rings towards nucleophilic aromatic substitution (SNAr). nih.gov The fluorine atoms, particularly those positioned ortho and para to the azoxy group, are potential leaving groups that can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines. nih.gov The rate and success of these reactions are dependent on the strength of the nucleophile and the reaction conditions. For example, reaction with sodium methoxide (B1231860) could lead to the substitution of one or more fluorine atoms with methoxy (B1213986) groups.
Investigations into Azoxy Group Transfer Reactions
Recent advancements in synthetic methodology have explored the use of azoxy compounds as reagents for the transfer of the entire azoxy group to other molecules. researchgate.net This novel reactivity opens up new avenues for the synthesis of complex nitrogen-containing compounds.
Research has shown that sulfonyl-protected azoxy compounds can act as radical precursors under visible light irradiation. researchgate.netnih.gov These reactive intermediates can then participate in C-H functionalization reactions, effectively transferring the azoxy moiety to the substrate. nih.gov While this research has primarily focused on the C(sp³)–H functionalization of ethers, the concept could potentially be extended to other substrates. researchgate.netnih.gov The application of this compound or its derivatives in such azoxy group transfer reactions could provide a direct route to novel fluorinated azoxy compounds.
C-H Functionalization Strategies Involving Fluorinated Azoxy Compounds
Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. The azoxy group itself can serve as a directing group in C-H activation reactions, guiding a metal catalyst to a specific C-H bond for functionalization. researchgate.net
While specific examples involving this compound are not extensively documented, the principles of C-H functionalization can be applied. For instance, transition metal-catalyzed C-H activation, often employing palladium or rhodium catalysts, could be used to introduce new functional groups onto the fluorinated phenyl rings. The directing ability of the azoxy group, in concert with the electronic effects of the fluorine atoms, would determine the site of functionalization. Strategies such as nitrile-directed remote C-H functionalization of biaryls have been developed, showcasing the potential for directing groups to control regioselectivity in complex molecules. nih.gov
Photochemical Rearrangements and Light-Induced Reactivity Studies
Aromatic azoxy compounds are known to undergo photochemical rearrangements upon exposure to ultraviolet light. The most well-known of these is the Wallach rearrangement, where azoxybenzene (B3421426) rearranges to p-hydroxyazobenzene in the presence of strong acid. While the classical Wallach rearrangement is acid-catalyzed, related photochemical transformations can occur under neutral conditions.
The photochemistry of this compound is an area of interest due to the influence of the fluorine substituents on the electronic properties of the molecule and, consequently, its photochemical behavior. Upon irradiation with UV light, azoxy compounds can be excited to singlet or triplet states, which can then undergo a variety of reactions, including cis-trans isomerization, rearrangement, and cyclization. baranlab.org For example, the photochemical cyclodehydrogenation of related azo compounds is a known process that leads to the formation of new heterocyclic rings. researchgate.net It is plausible that this compound could undergo analogous light-induced reactions, potentially leading to novel fluorinated heterocyclic systems. Further research is needed to fully elucidate the photochemical reactivity of this compound.
Applications and Future Research Directions in Advanced Chemical Science
Role of Diazene (B1210634), bis(2,4-difluorophenyl)-, 1-oxide in Enhancing Synthetic Methodologies
Azoxybenzenes are valuable synthons in organic chemistry, and the methods for their synthesis are well-established, offering pathways that can be enhanced by the specific attributes of Diazene, bis(2,4-difluorophenyl)-, 1-oxide. nih.gov The strong electron-withdrawing nature of the fluorine atoms on the phenyl rings significantly influences the reactivity of the precursors, often leading to more efficient and selective reactions. organic-chemistry.org
Common synthetic routes to azoxybenzenes include the oxidation of anilines, the reduction of nitro compounds, and the reductive dimerization of nitrosobenzenes. researchgate.netmdpi.com For a compound like this compound, a key precursor would be 2,4-difluoroaniline (B146603). One modern, environmentally friendly approach involves a one-pot synthesis where anilines are oxidized in situ to nitrosobenzene (B162901) derivatives using oxone, followed by a catalyzed dimerization. nih.gov This method is particularly effective for anilines bearing electron-withdrawing groups, suggesting a high potential yield for the target compound. nih.gov Another efficient pathway is the reductive dimerization of nitrosobenzenes, a reaction that is notably enhanced by the presence of electron-withdrawing substituents. organic-chemistry.org
The utility of this compound extends beyond its synthesis. As a stable, fluorinated molecule, it serves as a valuable building block for constructing more complex organofluorine compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov The azoxy core itself can undergo various transformations, including reduction to the corresponding azo or amine compounds, allowing for the introduction of nitrogen-containing functionalities into complex molecular architectures.
| Synthetic Method | Precursor Type | Key Reagents/Conditions | Applicability for Fluorinated Systems |
| Oxidation of Anilines | Anilines (e.g., 2,4-difluoroaniline) | Oxone, DIPEA, Water | Highly suitable; electron-withdrawing groups facilitate the reaction. nih.gov |
| Reductive Dimerization | Nitrosobenzenes | Often proceeds without additional catalysts; solvents like isopropanol (B130326) are effective. | Highly suitable; electron-withdrawing groups enhance reactivity. organic-chemistry.org |
| Reduction of Nitro Compounds | Nitroaromatics | Various reducing agents (e.g., glucose in an alkaline medium). | Feasible, but care must be taken to avoid over-reduction or side reactions. mdpi.com |
Implications for Functional Materials Research
The dense fluorination and the polar azoxy bridge give this compound properties that are highly relevant to the field of functional materials.
The introduction of fluorine atoms is a powerful strategy in the design of high-performance organic semiconductors. fluorobenzene.ltd Fluorination can fine-tune the molecular electron cloud distribution, which helps to optimize electron transmission pathways and potentially improve charge carrier mobility. fluorobenzene.ltd The strong C-F bonds also enhance the chemical and thermal stability of materials, leading to longer operational lifetimes in electronic devices. fluorobenzene.ltdnumberanalytics.com
In the context of this compound, the four electron-withdrawing fluorine atoms would significantly lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). researchgate.net This modulation of the electronic band gap is critical for controlling charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. chemeurope.com Furthermore, fluorine can promote ordered molecular stacking in thin films through specific intermolecular interactions, which is highly beneficial for efficient electron conduction. fluorobenzene.ltd Research on fluorinated arylamines has demonstrated their effectiveness as hole-transporting layers in OLEDs, where fluorination helps to balance the injection of charge carriers. researchgate.net This suggests that the difluorophenyl moieties in the target compound could impart similar beneficial properties, making it a promising candidate for investigation in novel semiconductor architectures.
Azoxybenzenes are a classic family of compounds known for their liquid crystalline (LC) properties. researchgate.net The mesomorphic behavior of these materials is highly sensitive to their molecular structure, including the nature and position of substituents on the aromatic rings. mdpi.com The introduction of lateral fluorine atoms can cause significant disturbances in molecular packing, which tends to lower melting points and affect the stability of the liquid crystal phases. mdpi.com
The specific 2,4-difluoro substitution pattern in this compound is of particular interest. The small size and high polarity of the fluorine atoms can lead to unique dipole moments and polarizability, which are crucial factors in the formation of various mesophases (e.g., nematic, smectic). mdpi.com Studies on related fluorinated azobenzene (B91143) systems have shown that difluoro-substituted molecules exhibit distinct phase behavior compared to their mono-fluorinated counterparts; for instance, some difluoro derivatives exclusively show a nematic phase, whereas related mono-fluoro compounds may also exhibit smectic phases. rsc.orgresearchgate.net A systematic study of the effect of fluorine substitution on ferroelectric liquid crystal phases revealed that while fluorination generally increases the temperature at which polar phases appear, the specific phase sequence is highly sensitive to the number and position of the fluorine atoms. nih.gov Therefore, this compound serves as an excellent model compound for investigating these complex structure-property relationships in azoxy-based liquid crystal systems.
Fundamental Chemical Utility as a Research Probe and Mechanistic Tool
Beyond its potential applications, this compound possesses features that make it a valuable tool for fundamental chemical research. The presence of fluorine provides a powerful spectroscopic handle for mechanistic investigations. ¹⁹F Nuclear Magnetic Resonance (NMR) is a highly sensitive technique, and the distinct chemical environments of the fluorine atoms at the 2- and 4-positions would produce clear and interpretable signals.
This spectroscopic clarity allows the molecule to be used as a probe to monitor chemical transformations or intermolecular interactions in complex environments. For example, in studies of reaction mechanisms, researchers could track the fate of the molecule by observing changes in its ¹⁹F NMR spectrum. This approach is analogous to the use of fluorinated compounds in magnetic resonance imaging (MRI) and positron emission tomography (PET) in the biomedical field. nih.govmdpi.com
Furthermore, the compound's reactivity is influenced by both the azoxy core, which can participate in redox reactions, and the electron-poor phenyl rings. This dual reactivity makes it an interesting substrate for studying the interplay of electronic effects in chemical reactions. Researchers can use it to probe how the strong inductive effect of the fluorine atoms modulates the reactivity of the azoxy group or influences substitution reactions on the aromatic rings.
Future Research Avenues and Exploration of Uncharted Reactivity Landscapes
The unique combination of a photoactive azoxy core and dense peripheral fluorination in this compound opens up numerous avenues for future research.
Advanced Materials Development: A primary future direction is the synthesis and thorough characterization of the compound's material properties. This includes experimental verification of its potential as an organic semiconductor by measuring its charge mobility and energy levels, and detailed investigation of its liquid crystalline behavior through techniques like polarized optical microscopy and differential scanning calorimetry. uni-halle.de Its suitability for applications in energy and electronics, such as in fluorinated electrolytes for batteries or high-frequency electronic devices, could also be explored. numberanalytics.comresearchgate.net
Photochemical Reactivity: Azoxy and related azobenzene compounds are known for their photoisomerization capabilities, which is the basis for their use in optical switches and data storage. researchgate.netrsc.org The influence of the 2,4-difluoro substitution pattern on the photochemical properties (e.g., quantum yields, switching speeds, and thermal stability of isomers) of the azoxy system represents an uncharted landscape. rsc.orgresearchgate.net Such studies could lead to the development of new photoresponsive materials with tailored properties.
Exploration of Novel Synthesis and Reactivity: While the compound can be prepared via established methods, developing novel, more sustainable synthetic routes, perhaps using enzymatic or flow chemistry approaches, remains a valuable goal. nih.govchemistryviews.org Furthermore, the reactivity of the molecule itself is ripe for exploration. Investigating the potential for C-F bond activation could open pathways to new functionalized derivatives that are otherwise difficult to synthesize. mdpi.com
Scaffold for Bioactive Molecules: Fluorination is a cornerstone of modern medicinal chemistry, used to enhance properties like metabolic stability and bioavailability. mdpi.comox.ac.uk Exploring the use of the bis(2,4-difluorophenyl)azoxy scaffold as a core for designing new classes of bioactive compounds presents a compelling long-term research direction in chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diazene, bis(2,4-difluorophenyl)-, 1-oxide?
- Methodology : The compound can be synthesized via oxidation of bis(2,4-difluorophenyl)hydrazine using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Alternatively, coupling reactions between 2,4-difluorophenyl diazonium salts and arylboronic acids under palladium catalysis may yield the target compound. Reaction conditions (e.g., temperature control at 40–60°C, inert atmosphere) are critical to minimize side reactions .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or acetonitrile) to enhance yield.
Q. How is this compound characterized using spectroscopic methods?
- Methodology :
- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns (expected signals: δ -110 to -120 ppm for ortho/para fluorines) and NMR to resolve aromatic protons (split patterns due to fluorine coupling).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~319.05 g/mol). Electron ionization (EI) fragments should align with diazene oxide backbone .
- IR Spectroscopy : Detect N-O stretching vibrations (~1250–1350 cm) and aromatic C-F bonds (~1100–1200 cm) .
Advanced Research Questions
Q. What challenges arise in isolating stereoisomers of this compound?
- Methodology : The compound may exhibit (Z)/(E) isomerism due to the diazene oxide structure. Separation requires chiral stationary-phase HPLC or preparative TLC with hexane/ethyl acetate gradients. Confirm stereochemistry via NOESY NMR (nuclear Overhauser effect) or X-ray crystallography .
- Data Contradictions : Discrepancies in reported retention times or spectral data may stem from solvent polarity effects or impurities. Cross-validate with computational models (e.g., density functional theory, DFT) .
Q. How can computational chemistry predict the reactivity of this compound in photochemical applications?
- Methodology : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption spectra and excited-state behavior. Compare results with experimental data (e.g., λ ~300–350 nm for diazene oxides). Molecular dynamics simulations can model interactions with solvents or biological targets .
Q. How do researchers resolve contradictions in reported spectral data for fluorinated diazene derivatives?
- Methodology : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook , EPA/NIH Mass Spectral Library ). Replicate experiments under standardized conditions (e.g., solvent, concentration) and validate with independent techniques (e.g., NMR DEPT for carbon environments).
Handling and Stability
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
